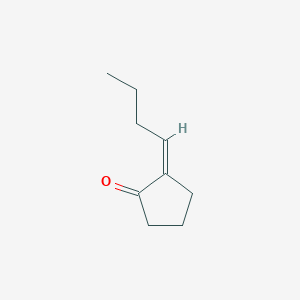

Cyclopentanone, 2-butylidene-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopentanone, 2-butylidene- is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclopentanone, 2-butylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 2-butylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Cyclopentanone, 2-butylidene- exhibits significant biological activities, making it a candidate for pharmaceutical development. Key applications include:

- Anti-inflammatory Properties : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Research indicates that it induces apoptosis in cancer cells by activating caspase enzymes, positioning it as a potential anticancer agent.

- Antiviral Effects : It has demonstrated efficacy against several viruses, including HSV, HIV, and influenza virus, by disrupting their replication cycles.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on cyclopentanone, 2-butylidene-, which showed enhanced activity against cancer cell lines compared to the parent compound.

Material Science

In material science, cyclopentanone, 2-butylidene- serves as a versatile building block for synthesizing various polymers and materials:

- Polymer Synthesis : It is utilized as a precursor in the development of polyesters and polyamides, which are essential in creating durable materials.

- Coatings and Adhesives : The compound can be incorporated into formulations for coatings and adhesives due to its favorable chemical properties.

Data Table : Applications in Material Science

| Application Type | Specific Use | Notes |

|---|---|---|

| Polymer Synthesis | Polyesters | Enhances mechanical properties |

| Coatings | Protective coatings | Improves adhesion and durability |

| Adhesives | Industrial adhesives | Provides strong bonding capabilities |

Agriculture

Cyclopentanone, 2-butylidene- has also found applications in agriculture:

- Natural Insecticide : Its insecticidal properties make it useful as a natural pesticide, providing an alternative to synthetic chemicals.

Case Study : Research conducted at an agricultural university demonstrated that formulations containing cyclopentanone derivatives effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Advantages:

- Ease of Synthesis : The compound can be synthesized relatively easily using established methods.

- Stability : It exhibits good stability under standard laboratory conditions.

Limitations:

- Low Solubility in Water : This poses challenges for biological studies in aqueous environments.

- Toxicity Concerns : Further evaluation of its toxicity is necessary before widespread application in pharmaceuticals or agriculture.

化学反应分析

Isomerization to Cyclopentenones

Cyclopentanone, 2-butylidene- undergoes acid- or base-catalyzed isomerization to form 2-alkyl-2-cyclopentenones, a critical step in synthesizing jasmonate derivatives .

Mechanism :

-

Protonation of the carbonyl oxygen followed by hydride shift and deprotonation.

-

Catalyzed by amines (e.g., 3-picoline) and hydrogen halides (e.g., HCl) at elevated temperatures .

Experimental Data :

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 3-Picoline + HCl (1:1) | n-Butanol | 130 | 83.2 | |

| 3-Picoline + HCl (1:1) | 2-Ethylhexanol | 140 | 88.0 |

This reaction is scalable and solvent-efficient, with yields exceeding 80% under optimized conditions .

Condensation Reactions

The compound participates in aldol-like condensations with aldehydes, forming α,β-unsaturated ketones.

Example :

-

Reaction with formaldehyde under basic conditions produces extended conjugated systems.

-

Acid catalysis favors intramolecular cyclization.

Key Conditions :

-

Base (e.g., NaOH) or acid (e.g., H₂SO₄) catalysis.

-

Solvents: Ethanol, THF, or solvent-free.

Diels-Alder Reaction

The α,β-unsaturated ketone moiety acts as a dienophile in [4+2] cycloadditions.

Example :

-

Reaction with 1,3-butadiene yields bicyclic adducts.

-

Stereoselectivity depends on substituent geometry (E/Z).

Data :

| Diene | Catalyst | Temperature (°C) | Product Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | None | 120 | 65–70 |

[2+2] Photocycloaddition

Under UV light, the alkene undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylates) .

Application :

Michael Addition

The α,β-unsaturated system undergoes 1,4-additions with nucleophiles (e.g., thiols, amines).

Example :

-

Reaction with methyl thioglycolate forms sulfanyl derivatives.

-

Catalyzed by triethylamine in THF.

Conditions :

-

Nucleophile: 1.2 eq.

-

Solvent: THF, 0°C to room temperature.

Grignard Addition

Grignard reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols.

Limitation :

-

Competing 1,2- vs. 1,4-addition requires careful temperature control.

Hydrogenation

Catalytic hydrogenation reduces the alkene to 2-butylcyclopentanone.

Data :

| Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 1 | Ethanol | 95 |

Epoxidation

The alkene reacts with peracids (e.g., mCPBA) to form epoxides.

Conditions :

-

mCPBA (1.1 eq.), CH₂Cl₂, 0°C.

-

Yield: ~70%.

Ozonolysis

Cleavage of the double bond with ozone produces diketones.

Biological Activity-Related Reactions

Derivatives of cyclopentanone, 2-butylidene- inhibit NF-κB and activate HSF1, enabling applications in anti-inflammatory and antiviral therapies .

Key Modification :

属性

CAS 编号 |

16424-32-1 |

|---|---|

分子式 |

C9H14O |

分子量 |

138.21 g/mol |

IUPAC 名称 |

2-butylidenecyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3 |

InChI 键 |

PJDOECJDCGNWBG-UHFFFAOYSA-N |

SMILES |

CCCC=C1CCCC1=O |

手性 SMILES |

CCC/C=C\1/CCCC1=O |

规范 SMILES |

CCCC=C1CCCC1=O |

Key on ui other cas no. |

16424-32-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。